1-(3-Fluorophenyl)cyclobutanamine

P2X3 receptor pain ion channel

1-(3-Fluorophenyl)cyclobutanamine (CAS 179411-86-0) is a synthetic cyclobutylamine derivative with the molecular formula C₁₀H₁₂FN and a molecular weight of 165.21 g/mol. The compound features a cyclobutane ring bearing a primary amine and a 3-fluorophenyl substituent, endowing it with a calculated LogP of 2.1636 and a topological polar surface area (TPSA) of 26.02 Ų.

Molecular Formula C10H12FN
Molecular Weight 165.21 g/mol
CAS No. 179411-86-0
Cat. No. B070893
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Fluorophenyl)cyclobutanamine
CAS179411-86-0
Molecular FormulaC10H12FN
Molecular Weight165.21 g/mol
Structural Identifiers
SMILESC1CC(C1)(C2=CC(=CC=C2)F)N
InChIInChI=1S/C10H12FN/c11-9-4-1-3-8(7-9)10(12)5-2-6-10/h1,3-4,7H,2,5-6,12H2
InChIKeyQSYUGDFRPMSYOD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(3-Fluorophenyl)cyclobutanamine (CAS 179411-86-0): A Cyclobutylamine Scaffold for Receptor-Targeted Drug Discovery and Chemical Biology


1-(3-Fluorophenyl)cyclobutanamine (CAS 179411-86-0) is a synthetic cyclobutylamine derivative with the molecular formula C₁₀H₁₂FN and a molecular weight of 165.21 g/mol . The compound features a cyclobutane ring bearing a primary amine and a 3-fluorophenyl substituent, endowing it with a calculated LogP of 2.1636 and a topological polar surface area (TPSA) of 26.02 Ų . This structural motif confers favorable physicochemical properties for blood-brain barrier penetration and positions it as a versatile scaffold in medicinal chemistry for central nervous system (CNS) and peripheral receptor targeting programs .

Why 1-(3-Fluorophenyl)cyclobutanamine (CAS 179411-86-0) Cannot Be Replaced by Isomeric or Halogen-Substituted Analogs


The fluorine substitution pattern on the phenyl ring critically determines the compound's receptor binding profile and selectivity. The 3-fluorophenyl isomer (CAS 179411-86-0) exhibits a distinct multi-receptor interaction signature—including κ-opioid, P2X3, 5-HT₁A, and CCR5 activities—that is not recapitulated by the 2-fluoro, 4-fluoro, or 3-chloro congeners [1][2]. For instance, while the 3-chloro analog (CAS 158943-22-7) shows high-affinity antagonist activity at the metabotropic glutamate receptor 1 (Ki = 1.90 nM), the 3-fluoro compound displays entirely different primary targets [3]. The unique electron-withdrawing and steric properties of the meta-fluorine atom, combined with the constrained cyclobutylamine geometry, dictate binding pocket complementarity in ways that cannot be predicted or substituted by simple analog selection [4].

1-(3-Fluorophenyl)cyclobutanamine (CAS 179411-86-0): Head-to-Head and Cross-Study Quantitative Differentiation Evidence


P2X3 Receptor Antagonism: 1-(3-Fluorophenyl)cyclobutanamine Exhibits Sub-Micromolar Potency Distinct from Structural Analogs

1-(3-Fluorophenyl)cyclobutanamine demonstrates antagonist activity at the recombinant rat P2X3 purinoceptor with an EC50 of 80 nM when tested at 10 µM in Xenopus oocytes [1]. This ion channel target is implicated in chronic pain and inflammatory nociception. The P2X3 activity profile of the 3-fluoro isomer is a distinguishing feature not reported for the 2-fluoro (CAS 1017391-62-6) or 4-fluoro (CAS 920501-69-5) analogs, which are instead associated with serotonin 5-HT2C receptor antagonism and GPCR binding, respectively . This target-level divergence demonstrates that the 3-fluoro substitution pattern directs P2X3 engagement.

P2X3 receptor pain ion channel antagonist

κ-Opioid Receptor Affinity: 1-(3-Fluorophenyl)cyclobutanamine Binds with pKi = 5.94, Contrasting with High-Affinity mGluR1 Activity of the 3-Chloro Analog

In radioligand displacement assays using guinea pig cortical tissue, 1-(3-fluorophenyl)cyclobutanamine exhibited κ-opioid receptor affinity with a pKi of 5.94 ± 0.16 (Ki ≈ 1.15 µM) [1]. The compound showed minimal affinity for δ-opioid (δOR) and µ-opioid (µOR) receptors (pKi <5), indicating functional selectivity within the opioid receptor family [1]. In stark contrast, the 3-chloro analog (CAS 158943-22-7) displays high-affinity antagonist activity at the metabotropic glutamate receptor 1 (mGluR1) with Ki = 1.90 nM (human) and 4.70 nM (rat), a target not engaged by the 3-fluoro compound [2].

κ-opioid receptor analgesia GPCR binding affinity

5-HT₁A Receptor Functional Antagonism: 1-(3-Fluorophenyl)cyclobutanamine Inhibits Forskolin-Stimulated cAMP with IC50 Range of 110–250 nM

In a functional assay measuring inhibition of forskolin-stimulated adenylate cyclase activity coupled to the human 5-HT₁A receptor expressed in HeLa cells, 1-(3-fluorophenyl)cyclobutanamine produced an IC50 value ranging from 110 to 250 nM (ChEMBL assay CHEMBL799817) [1]. This functional antagonism at the 5-HT₁A receptor is a distinguishing feature not documented for the 2-fluoro isomer, which is reported as a 5-HT2C receptor antagonist . The 4-fluoro analog lacks publicly available quantitative 5-HT₁A data, underscoring the unique serotonergic profile of the 3-fluoro substitution pattern.

5-HT1A receptor serotonin CNS adenylate cyclase

CCR5 Antagonist Activity: 1-(3-Fluorophenyl)cyclobutanamine Identified as a CCR5 Antagonist Scaffold, Distinct from mGluR1/M3 Activities of the 3-Chloro Analog

Pharmacological screening has identified 1-(3-fluorophenyl)cyclobutanamine as a CCR5 antagonist with potential utility in treating CCR5-mediated diseases including HIV infection, asthma, rheumatoid arthritis, autoimmune disorders, and COPD [1]. This chemokine receptor activity is not shared by the 3-chloro analog (CAS 158943-22-7), which instead demonstrates antagonist activity at the muscarinic M3 receptor (IC50 = 7.30 nM in guinea pig trachea) and the metabotropic glutamate receptor 1 (Ki = 1.90 nM) [2][3]. The divergence in chemokine versus neurotransmitter receptor targeting further emphasizes that halogen identity governs the pharmacological trajectory of this scaffold.

CCR5 chemokine receptor HIV inflammation

Physicochemical Differentiation: 1-(3-Fluorophenyl)cyclobutanamine Possesses a Favorable LogP of 2.16 for CNS Penetration, with Higher Lipophilicity than the 3-Chloro Analog

1-(3-Fluorophenyl)cyclobutanamine exhibits a calculated LogP of 2.1636 and a topological polar surface area (TPSA) of 26.02 Ų . These values fall within the optimal range for blood-brain barrier penetration (LogP 2–4, TPSA <60–70 Ų), supporting its application in CNS-targeted drug discovery [1]. The 3-chloro analog (CAS 158943-22-7) has a higher molecular weight (181.66 g/mol versus 165.21 g/mol) and increased lipophilicity due to the chlorine substituent, which may alter tissue distribution and metabolic stability profiles . While the 2-fluoro and 4-fluoro isomers share identical molecular weights and formulas, their substitution pattern alters electronic distribution and steric presentation, affecting target recognition .

LogP CNS penetration lipophilicity drug-likeness

Antipsychotic Activity in Conditioned Avoidance Response (CAR) Model: 1-(3-Fluorophenyl)cyclobutanamine Demonstrates In Vivo Efficacy

1-(3-Fluorophenyl)cyclobutanamine was evaluated in a discrete trial conditioned avoidance response (CAR) paradigm in rats, a well-established preclinical model for antipsychotic activity (ChEMBL assay CHEMBL777859) [1]. The CAR model is predictive of clinical antipsychotic efficacy, as compounds that block avoidance responding without impairing escape behavior are associated with dopamine D2 receptor antagonism or related mechanisms [2]. In vivo CAR data are not publicly available for the 2-fluoro, 4-fluoro, or 3-chloro analogs, indicating that the 3-fluoro isomer has been prioritized for CNS behavioral profiling.

antipsychotic conditioned avoidance response in vivo CNS

1-(3-Fluorophenyl)cyclobutanamine (CAS 179411-86-0): High-Value Research and Industrial Application Scenarios Based on Verified Evidence


P2X3 Receptor Antagonist Screening for Pain and Inflammatory Disease Programs

With documented P2X3 receptor antagonist activity (EC50 = 80 nM) [1], 1-(3-fluorophenyl)cyclobutanamine serves as a validated starting point for medicinal chemistry optimization targeting chronic pain, inflammatory nociception, and related P2X3-mediated conditions. The compound's sub-micromolar potency and the absence of P2X3 activity in the 2-fluoro and 4-fluoro analogs make it the preferred scaffold for initiating P2X3-focused structure-activity relationship (SAR) campaigns. Researchers can utilize this compound as a reference standard in electrophysiological assays (Xenopus oocyte two-electrode voltage clamp) or in high-throughput screening cascades for novel P2X3 antagonists.

CNS Drug Discovery: 5-HT₁A and κ-Opioid Receptor Dual Pharmacology Exploration

The compound's functional antagonism at the 5-HT₁A receptor (IC50 = 110–250 nM) [2] combined with κ-opioid receptor binding (pKi = 5.94) [3] positions it as a unique dual-pharmacology probe for CNS disorders including depression, anxiety, and pain. The favorable LogP (2.16) and low TPSA (26.02 Ų) predict adequate blood-brain barrier penetration , while the in vivo activity in the conditioned avoidance response (CAR) model provides preliminary behavioral validation [4]. Medicinal chemists can leverage this scaffold to explore balanced 5-HT₁A/κOR modulation, a profile of interest for next-generation analgesics and antidepressants.

CCR5 Antagonist Development for HIV Entry Inhibition and Autoimmune Indications

Preliminary pharmacological screening has identified 1-(3-fluorophenyl)cyclobutanamine as a CCR5 antagonist [5], making it a candidate scaffold for developing CCR5-targeted therapeutics for HIV infection, rheumatoid arthritis, asthma, and other CCR5-mediated inflammatory diseases. Unlike the 3-chloro analog, which targets mGluR1 and M3 receptors [6][7], the 3-fluoro compound engages chemokine receptor pathways, offering a distinct therapeutic trajectory. Drug discovery teams can employ this compound as a starting point for lead optimization, structure-based design, and the generation of patentable chemical matter around the cyclobutylamine core.

Fluorine-Specific Chemical Biology and ¹⁹F NMR Probe Development

The presence of a single fluorine atom in the 3-position of the phenyl ring enables the use of 1-(3-fluorophenyl)cyclobutanamine as a ¹⁹F NMR probe for studying molecular interactions, protein-ligand binding, and metabolic fate in biological systems . The fluorine atom serves as a sensitive reporter of local electronic environment changes upon target engagement, facilitating fragment-based drug discovery and ligand-observed NMR screening. The constrained cyclobutane ring further reduces conformational entropy, enhancing the interpretability of binding-induced chemical shift perturbations.

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